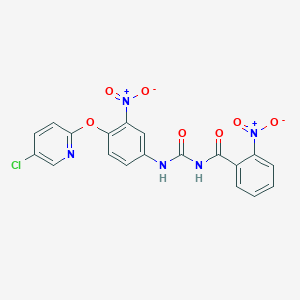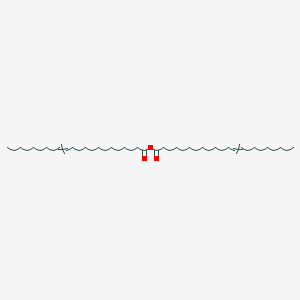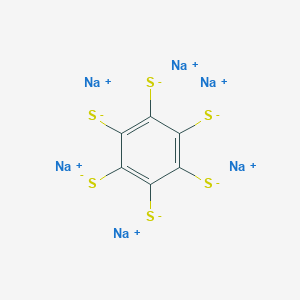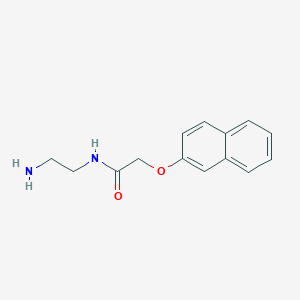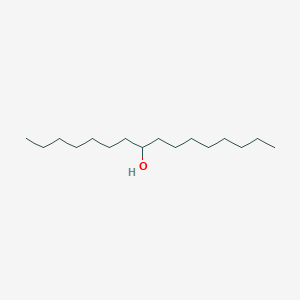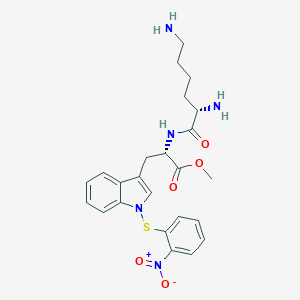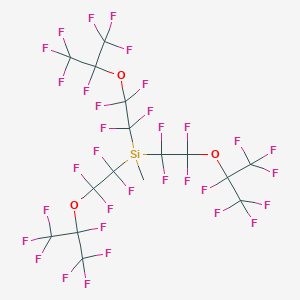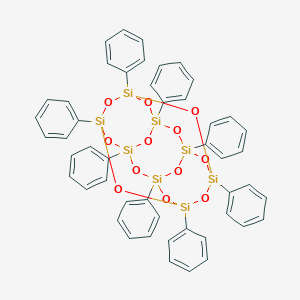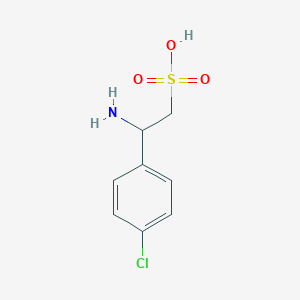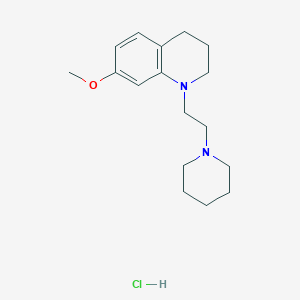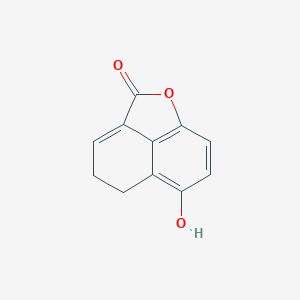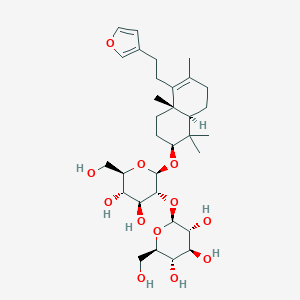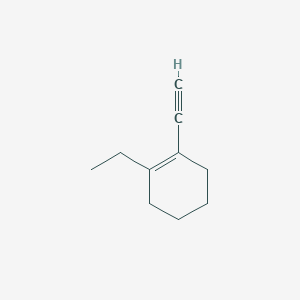
1-Ethyl-2-ethynylcyclohexene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-2-ethynylcyclohexene is a chemical compound with the molecular formula C10H14. It is a colorless liquid that is used in various scientific research applications. This compound is synthesized by the reaction of cyclohexene and acetylene in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-2-ethynylcyclohexene is used in various scientific research applications. It is used as a starting material for the synthesis of other compounds. It is also used as a ligand in organometallic chemistry. This compound is used in the synthesis of natural products and pharmaceuticals. It is also used in the production of polymers and plastics. The scientific research applications of this compound are diverse, and it has found use in many different fields of research.
Wirkmechanismus
The mechanism of action of 1-Ethyl-2-ethynylcyclohexene is not well understood. However, it is believed to act as a ligand in organometallic chemistry. It can form complexes with metal ions, which can then be used in catalytic reactions. The mechanism of action of this compound is an active area of research, and more studies are needed to fully understand its properties.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 1-Ethyl-2-ethynylcyclohexene. However, it is considered to be a relatively non-toxic compound. It has not been found to have any significant effects on human health. However, more research is needed to fully understand the effects of this compound on biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Ethyl-2-ethynylcyclohexene in lab experiments is its well-established synthesis method. This compound is easy to synthesize and is readily available. It is also relatively non-toxic, making it safe to handle in the laboratory. However, one limitation of using this compound is its limited solubility in common solvents. This can make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are many future directions for research on 1-Ethyl-2-ethynylcyclohexene. One area of research is the mechanism of action of this compound. More studies are needed to fully understand how it interacts with metal ions and other compounds. Another area of research is the synthesis of new compounds using 1-Ethyl-2-ethynylcyclohexene as a starting material. This compound has potential for use in the synthesis of new pharmaceuticals and natural products. Additionally, more research is needed on the biochemical and physiological effects of this compound to fully understand its potential uses in medicine and other fields.
Conclusion:
In conclusion, 1-Ethyl-2-ethynylcyclohexene is a chemical compound that is widely used in scientific research applications. Its synthesis method is well-established, and it is relatively non-toxic, making it safe to handle in the laboratory. While there is limited information available on its mechanism of action and physiological effects, it has potential for use in the synthesis of new compounds and in other fields of research. Further studies are needed to fully understand the properties of this compound and its potential uses.
Synthesemethoden
The synthesis of 1-Ethyl-2-ethynylcyclohexene involves the reaction of cyclohexene and acetylene in the presence of a catalyst. The reaction takes place at high temperature and pressure. The yield of the reaction depends on the reaction conditions and the purity of the starting materials. The synthesis method of this compound is well-established, and it is widely used in the scientific community.
Eigenschaften
CAS-Nummer |
106011-72-7 |
|---|---|
Produktname |
1-Ethyl-2-ethynylcyclohexene |
Molekularformel |
C10H14 |
Molekulargewicht |
134.22 g/mol |
IUPAC-Name |
1-ethyl-2-ethynylcyclohexene |
InChI |
InChI=1S/C10H14/c1-3-9-7-5-6-8-10(9)4-2/h1H,4-8H2,2H3 |
InChI-Schlüssel |
WONKYLNYSDGRDK-UHFFFAOYSA-N |
SMILES |
CCC1=C(CCCC1)C#C |
Kanonische SMILES |
CCC1=C(CCCC1)C#C |
Synonyme |
Cyclohexene, 1-ethyl-2-ethynyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




